molecular formula C13H12N2O2 B14702728 6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 20773-91-5

6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Katalognummer: B14702728
CAS-Nummer: 20773-91-5
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: FOWDWTLHAMDYQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-methoxyphenylhydrazine with cyclohexa-2,4-dien-1-one under specific conditions. One common method involves heating 4-methoxyphenylhydrazine with cyclohexa-2,4-dien-1-one in the presence of a catalyst, such as acetic acid, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its hydrazinylidene group, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

20773-91-5

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

2-[(4-methoxyphenyl)diazenyl]phenol

InChI

InChI=1S/C13H12N2O2/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16/h2-9,16H,1H3

InChI-Schlüssel

FOWDWTLHAMDYQK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N=NC2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.